4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of phenylboronic acid and triazole . Phenylboronic acids are often used in organic synthesis, particularly in Suzuki reactions . Triazoles are a class of organic compounds that have been used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds have been synthesized through various methods. For instance, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives were designed and synthesized .Scientific Research Applications
- Furopyridine III exhibits fluorescence behavior. Researchers have investigated its photophysical properties, such as emission spectra and quantum yield. Understanding its fluorescence can have applications in sensors, imaging, and optoelectronic devices .
- Despite not showing significant antimicrobial activity against bacterial or fungal strains, furopyridine III has been evaluated for its potential in combating pathogenic microorganisms. Researchers continue to explore derivatives of this scaffold for novel antimicrobial agents .
- Furopyridine III and related heterocyclic derivatives (I and II) exhibit weak to moderate antioxidant activity. Antioxidants play a crucial role in preventing oxidative damage associated with diseases like cancer and aging. Investigating their antioxidant potential is essential for therapeutic applications .
- Furo[2,3-b]pyridine derivatives serve as core structural units in pharmacological reagents. Researchers have explored their potential as drug candidates in various therapeutic areas. Investigating the pharmacological effects of furopyridine III could lead to novel drug development .
- Free radicals and reactive oxygen species (ROS) contribute to diseases. Antioxidants scavenge these radicals, preventing cellular damage. Furopyridine III’s antioxidant properties may contribute to health benefits by neutralizing free radicals .
- The X-ray crystallographic analysis of furopyridine III provides insights into its molecular arrangement. Understanding its solid-state structure aids in predicting its behavior in different environments and interactions with other molecules .
Fluorescent Properties
Antimicrobial Studies
Antioxidant Activity
Pharmacological Relevance
Free Radical Scavenging
Crystal Structure Analysis
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit no and pge2 production and cytokines production (tnf-α, il-6, il-1β) in lps-induced raw2647 macrophage cells .
Mode of Action
Related compounds have demonstrated an ability to inhibit no and pge2 production, as well as cytokine production in lps-induced raw2647 macrophage cells . This suggests that the compound may interact with its targets to modulate these biochemical processes.
Biochemical Pathways
Related compounds have been shown to inhibit the production of no and pge2, as well as cytokines such as tnf-α, il-6, and il-1β . These molecules are involved in various biochemical pathways related to inflammation and immune response.
Result of Action
Related compounds have demonstrated anti-inflammatory effects through their ability to inhibit no and pge2 production and cytokines production (tnf-α, il-6, il-1β) in lps-induced raw2647 macrophage cells .
properties
IUPAC Name |
(4-tert-butylphenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)14-5-7-15(8-6-14)24-17(23)13-4-9-16(20-10-13)22-12-19-11-21-22/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJSVGCAPRTPOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820092 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.